Product packaging for N-Tosylaziridine(Cat. No.:CAS No. 3634-89-7)

N-Tosylaziridine

Cat. No.: B123454
CAS No.: 3634-89-7
M. Wt: 197.26 g/mol
InChI Key: VBNWSEVVMYMVLC-UHFFFAOYSA-N
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Description

Significance of Aziridines as Synthetic Building Blocks

Aziridines, the nitrogen analogues of epoxides, are three-membered heterocyclic compounds containing a nitrogen atom. benthamdirect.comresearchgate.net The significant ring strain within this small ring system renders them highly reactive towards various nucleophiles and electrophiles. benthamdirect.comrsc.org This reactivity allows for regioselective ring-opening reactions, providing a direct pathway to 1,2-disubstituted amines, which are prevalent structural motifs in numerous biologically active compounds and pharmaceuticals. researchgate.netmdpi.com The ability to introduce two functional groups in a stereocontrolled manner makes aziridines invaluable building blocks for the synthesis of amino acids, alkaloids, β-lactam antibiotics, and other complex nitrogenous architectures. bas.bgresearchgate.net Chiral aziridines, in particular, have found widespread application in asymmetric synthesis, serving as both substrates and chiral auxiliaries. bas.bgresearchgate.net

Role of N-Tosyl Activation in Aziridine (B145994) Reactivity

The reactivity of the aziridine ring is significantly influenced by the substituent on the nitrogen atom. arkat-usa.org The presence of an electron-withdrawing group, such as the p-toluenesulfonyl (tosyl) group, "activates" the aziridine ring. researchgate.netarkat-usa.orgnih.gov This activation occurs through several mechanisms. The strongly electron-withdrawing nature of the tosyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. acs.org Furthermore, the tosyl group is an excellent leaving group, which facilitates ring-opening reactions. researchgate.net This activation by the N-tosyl group allows for reactions to proceed under milder conditions and with a broader range of nucleophiles compared to non-activated aziridines. illinois.edu The tosyl group also plays a crucial role in directing the regioselectivity of ring-opening reactions, often favoring attack at the less substituted carbon atom. acs.org

Historical Context and Evolution of N-Tosylaziridine Chemistry

The chemistry of aziridines has been a subject of interest for over a century, but the focus on N-sulfonylated derivatives, particularly N-tosylaziridines, has intensified in recent decades. researchgate.net Early methods for the synthesis of aziridines were often challenging due to the instability of the ring system. benthamdirect.comresearchgate.net The development of reliable methods for the synthesis of N-tosylaziridines, such as the reaction of N-tosylimines with diazomethane (B1218177) or the cyclization of N-tosyl-β-amino alcohols, paved the way for their widespread use. nih.govorganic-chemistry.orgorganic-chemistry.org Initially, research focused on fundamental ring-opening reactions with various nucleophiles. Over time, the field has evolved to include more complex transformations, such as cycloaddition reactions, rearrangements, and applications in the total synthesis of natural products. organic-chemistry.orgiitk.ac.inwiley-vch.de The development of catalytic and asymmetric methods for the synthesis and transformation of N-tosylaziridines has further expanded their synthetic utility, making them a staple in the modern organic chemist's toolbox. rsc.orgacs.orgnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Chemical FormulaC9H11NO2S
Molar Mass197.25 g/mol
AppearanceWhite to off-white solid
Melting Point56-58 °C
Boiling PointDecomposes
SolubilitySoluble in most organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2S B123454 N-Tosylaziridine CAS No. 3634-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)13(11,12)10-6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWSEVVMYMVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340069
Record name N-Tosylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-89-7
Record name N-Tosylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylbenzenesulfonyl)aziridine
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Synthetic Methodologies for N Tosylaziridines

Strategies for N-Tosylaziridine Ring Formation

The construction of the this compound ring is primarily achieved through two distinct and powerful strategies: the direct intramolecular cyclization of 2-amino alcohols and the intermolecular addition of a tosylnitrene equivalent to an alkene.

Direct Transformation from 2-Amino Alcohols

The most straightforward precursors for chiral N-tosylaziridines are often 2-amino alcohols, which can be derived from readily available amino acids. nih.govresearchgate.net This approach relies on the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution (SN2) by the nitrogen atom to close the three-membered ring.

To improve efficiency and avoid the isolation of unstable intermediates, one-pot procedures have been developed that combine the N- and O-tosylation of the 2-amino alcohol with the subsequent base-mediated cyclization. nih.govarkat-usa.org This method involves treating the starting amino alcohol with an excess of tosyl chloride in the presence of a suitable base. nih.govarkat-usa.org The base facilitates both the tosylation of the amino and hydroxyl groups and the final ring-closing 1,3-elimination step, furnishing the desired this compound in a single synthetic operation. nih.gov This streamlined approach is advantageous as it reduces the number of reaction steps and purification procedures required compared to traditional multi-step methods. nih.govresearchgate.net

The choice of the base and solvent system is critical for the success of the one-pot synthesis and is highly dependent on the structure of the 2-amino alcohol substrate. nih.govresearchgate.net Research has identified two complementary and highly effective systems that cater to different types of substrates. nih.gov

For the parent compound, aminoethanol, and other less sterically hindered 2-amino alcohols, a biphasic system of potassium hydroxide (KOH) in water and dichloromethane (CH2Cl2) provides excellent yields. nih.govresearchgate.net The reaction proceeds rapidly under vigorous stirring, with the tosylation and subsequent cyclization occurring efficiently. nih.gov

Conversely, for more substituted and sterically demanding 2-amino alcohols, a combination of potassium carbonate (K2CO3) as the base in acetonitrile (MeCN) as the solvent is superior. nih.govresearchgate.net This anhydrous system leads to higher yields and purities for bulkier substrates. nih.gov Both methodologies are advantageous as they employ simple, inexpensive inorganic bases and generate only inorganic salts as byproducts. nih.govresearchgate.net

Table 1: Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols Using Different Base/Solvent Systems nih.gov

Starting Amino Alcohol (R group)Method A Yield (%) (K2CO3/MeCN)Method B Yield (%) (KOH/H2O-CH2Cl2)
HUnsatisfactory89
MeUnsatisfactory85
EtUnsatisfactory88
nPr8580
CH2iPr9580
iPr9475
CH2Ph9685
CH(OH)Me8770
tBu98Unsatisfactory

Nitrene Addition to Alkenes

An alternative and powerful strategy for aziridine (B145994) synthesis is the direct transfer of a nitrogen atom to an olefinic double bond. rsc.org For N-tosylaziridines, this involves the [2+1] cycloaddition of a tosylnitrene equivalent with an alkene. This method is highly practical as it utilizes readily available alkenes as starting materials. semanticscholar.org

The transfer of nitrene groups can be effectively mediated by various transition metal catalysts. acs.org A notable example is the zirconooxaziridine-promoted aziridination of alkenes. nih.govresearchgate.net In this methodology, chloramine-T serves as the quantitative nitrogen source. nih.govresearchgate.net The reaction proceeds with high yields, excellent diastereoselectivity, and stereospecificity across a broad range of substituted alkenes. nih.govresearchgate.net The proposed mechanism involves the formation of a zirconooxaziridine complex as the active catalytic species. nih.gov This catalytic approach avoids the generation of free nitrene intermediates, which can often lead to side reactions. acs.org

In recent years, there has been a push towards developing more environmentally benign, metal-free catalytic systems. Graphene oxide (GO) has emerged as an effective catalyst for the aziridination of olefins. rsc.orgresearchgate.net This method utilizes [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source and proceeds in water at room temperature, highlighting its green credentials. rsc.org The GO-catalyzed reaction is operationally simple and affords N-tosylaziridines in excellent yields (85–92%) and with high diastereoselectivity (95–98%). rsc.org The catalytic activity of graphene oxide is attributed to the presence of carboxylic acid groups and other oxygen-containing functionalities on its surface, which can facilitate the reaction. rsc.org

Table 2: Graphene Oxide-Catalyzed Aziridination of Styrene Derivatives rsc.org

Styrene DerivativeProduct Yield (%)Diastereomeric Ratio (Z/E)
Styrene9298:2
4-Methylstyrene9098:2
4-Methoxystyrene8897:3
4-Chlorostyrene9198:2
4-Bromostyrene9098:2
β-Nitrostyrene8595:5
4-Chloro-β-nitrostyrene8796:4
Asymmetric Nitrene Transfer Approaches

Asymmetric nitrene transfer to olefins represents a powerful and atom-economical strategy for the direct synthesis of chiral aziridines. This approach relies on a chiral catalyst to mediate the transfer of a nitrene moiety, or its equivalent, from a nitrogen source to an alkene backbone, thereby establishing the stereochemistry of the final product.

Rhodium(II) complexes have emerged as particularly effective catalysts for this transformation. For instance, C4-symmetrical dirhodium(II) tetracarboxylates can catalyze the asymmetric intermolecular aziridination of a variety of substituted alkenes using sulfamates as the nitrene source. These reactions exhibit high efficiency and chemoselectivity, affording N-sulfonylated aziridines in excellent yields and with high enantiomeric excesses. The scope of this method is broad, encompassing mono-, di-, and trisubstituted olefins. conicet.gov.arnih.gov The reaction can be performed on a gram scale with catalyst loadings as low as 0.1 mol%. conicet.gov.ar

More recently, a planar chiral rhodium(III) indenyl catalyst has been developed for the enantioselective aziridination of unactivated terminal alkenes. This system provides access to a wide range of enantioenriched aziridines under mild conditions. acs.org Computational studies on some rhodium-catalyzed systems suggest a two-spin-state mechanism involving a triplet rhodium-nitrene species as the key intermediate that dictates the stereocontrolled approach and activation of the alkene substrate. conicet.gov.arnih.gov

Alkene SubstrateCatalyst SystemNitrene SourceYield (%)Enantiomeric Excess (ee %)
StyreneDirhodium(II) tetracarboxylateSulfamate8587.5:12.5 e.r.
VariousDirhodium(II) tetracarboxylateSulfamateup to 95up to 99
Unactivated terminalPlanar chiral Rh(III) indenylNot Specifiedup to 77up to 96:4 e.r.

From α-Chloroimines (De Kimpe Aziridine Synthesis)

The De Kimpe aziridine synthesis is a classic method for the formation of aziridines through the reaction of α-chloroimines with various nucleophiles, such as hydrides, cyanides, or Grignard reagents. The reaction proceeds via a nucleophilic attack on the imine carbon, forming a tetrahedral intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the nitrogen anion displaces the chloride leaving group to form the aziridine ring. chemistryviews.orgorganic-chemistry.org

This methodology is applicable to both aldimines and ketimines. chemistryviews.orgorganic-chemistry.org While the De Kimpe synthesis is a general method for aziridine formation, its specific application for the direct synthesis of N-tosylaziridines from N-tosyl-α-chloroimines is less commonly documented in readily available literature, which often highlights other N-protecting groups like N-tert-butanesulfinyl. researchgate.net However, the fundamental mechanism allows for its theoretical application, provided the requisite N-tosyl-α-chloroimine starting material is accessible. The reaction of secondary α-chloroketimines with lithium aluminium hydride, for example, yields mixtures of cis- and trans-1,2,3-trisubstituted aziridines. organic-chemistry.org

From 2-Azido Alcohols

The conversion of 2-azido alcohols to N-tosylaziridines is a valuable transformation that leverages the azide group as a precursor to the ring nitrogen. This synthesis is typically achieved through a tandem reaction sequence within a single pot. First, the azide is reduced to a primary amine, commonly using a reducing agent like triphenylphosphine (PPh₃) in a Staudinger-type reaction. The resulting 2-amino alcohol is then tosylated in situ.

The direct transformation of 2-amino alcohols to N-tosylaziridines is a well-established, efficient procedure. Two complementary one-pot methods are particularly effective. For less sterically hindered substrates, tosylation followed by in situ cyclization using potassium hydroxide in a water/dichloromethane system provides high yields. For more substituted 2-amino alcohols, using potassium carbonate in acetonitrile is often more successful. nih.govmdpi.com These methods are advantageous as they utilize simple inorganic bases and generate only inorganic salts as byproducts. nih.govmdpi.com

Ring Closure of Epoxides with Amines (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool in organic synthesis for the dehydrative condensation of an alcohol with a pronucleophile, facilitated by a combination of a tertiary phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). nih.gov This reaction can be adapted for the intramolecular cyclization of N-tosyl protected amino alcohols to form N-tosylaziridines.

While the direct intermolecular reaction of an epoxide with a tosylamide under Mitsunobu conditions to form an this compound is not the most common application, the intramolecular variant starting from an N-tosyl amino alcohol is well-precedented for the synthesis of various heterocycles. nih.gov In the context of aziridine formation, the substrate would be an N-tosyl-2-amino alcohol, which can be generated from the ring-opening of an epoxide with an amine, followed by N-tosylation. The subsequent intramolecular Mitsunobu reaction would then effect the ring closure to the aziridine. The reaction proceeds with inversion of stereochemistry at the alcohol carbon center. nih.gov

Hoch-Campbell Ethylenimine Synthesis from Oximes

The Hoch-Campbell ethylenimine synthesis involves the treatment of ketoximes with an excess of Grignard reagents to produce aziridines. The proposed mechanism involves initial deprotonation of the oxime, followed by addition of a second equivalent of the Grignard reagent. Subsequent elimination and cyclization form an unstable nitrene intermediate which then proceeds to the aziridine product after further reaction with the Grignard reagent and final hydrolytic workup. acs.org

This method is generally used for the synthesis of C-substituted NH- or N-alkyl aziridines. The direct synthesis of N-tosylaziridines via the Hoch-Campbell reaction is not a standard application of this methodology. To obtain an this compound, one would theoretically need to start with an O-tosyl oxime or perform a subsequent tosylation step on the resulting NH-aziridine. However, specific examples of this approach for N-tosylaziridines are not prevalent in the literature.

Synthesis of Substituted N-Tosylaziridines

Preparation of cis-C-Iodo-N-Tosylaziridines

A highly diastereoselective method for the synthesis of cis-C-iodo-N-tosylaziridines involves the reaction of N-tosylimines with diiodomethyllithium. This addition-cyclization protocol provides a wide array of cis-iodoaziridines in high yields and tolerates both aryl and alkyl imines. nih.gov The diiodomethyllithium is typically generated in situ by the deprotonation of diiodomethane with a strong base like lithium hexamethyldisilazide (LiHMDS).

The reaction proceeds with excellent cis-diastereoselectivity, even with sterically demanding substrates. The protocol has been successfully applied to a range of aromatic and alkyl N-tosylimines, as well as their more stable N-tosylimine-HSO₂Tol adducts. acs.org The sensitive iodoaziridine products can be purified by column chromatography, with the use of deactivated basic alumina often affording high yield and purity. nih.gov

Imine Substituent (R)MethodYield (%)
PhenylImine76
4-MeO-C₆H₄Imine84
4-CF₃-C₆H₄Imine81
1-NaphthylImine88
4-F-C₆H₄Imine72
4-Cl-C₆H₄Imine75
CyclohexylImine-adduct57
IsopropylImine-adduct72
tert-ButylImine-adduct70

Synthesis of 2-Aryl-N-Tosylazetidines (as related N-activated cycles)

A convenient and general synthetic pathway has been developed for the preparation of various 2-aryl-N-tosylazetidines. These four-membered rings, while related to aziridines, are often more challenging to synthesize due to their relative stability. The described methodology utilizes an imino aldol reaction as the foundational step and proceeds in high yields from readily available starting materials.

The synthesis commences with the generation of an ester enolate from tert-butyl acetate by treating it with one equivalent of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C. This enolate is then reacted with an N-tosylarylaldimine to produce substituted N-tosyl-β-aminoesters in quantitative yields doaj.org.

The subsequent steps involve the reduction of the ester group and cyclization to form the azetidine ring. The N-tosyl-β-aminoester is treated with lithium aluminium hydride (LAH) in THF, which quantitatively reduces the ester to a primary alcohol doaj.org. The final ring-closing step is achieved by treating the resulting amino alcohol with tosyl chloride (TsCl) and potassium hydroxide (KOH) in refluxing THF, affording the desired 2-aryl-N-tosylazetidine in excellent yields (92–98%) doaj.org.

Table 1: Synthesis of 2-Aryl-N-Tosylazetidines

Step Reactants Reagents and Conditions Product Yield
1 tert-butyl acetate, N-tosylarylaldimine i) LDA/THF, -78 °C, 1 hii) Ar–CH=N–Ts, THF, -78 °C, 2 h N-tosyl-β-aminoester 100%
2 N-tosyl-β-aminoester LAH, THF, 0 °C to room temp., 1 h N-tosyl-β-amino alcohol 100%
3 N-tosyl-β-amino alcohol TsCl/KOH, THF, reflux, 30 min 2-aryl-N-tosylazetidine 92-98%

Preparation of Contiguous Bisaziridines

The synthesis of molecules containing adjacent, or contiguous, aziridine rings presents a unique synthetic challenge but offers a pathway to nitrogen-rich compounds. A method for preparing chiral contiguous bisaziridines involves an organocatalytic asymmetric aziridination reaction nih.gov. This strategy allows for the creation of structures containing both an activated and a non-activated aziridine ring, which can then be selectively opened organic-chemistry.org.

The synthesis utilizes a chiral aldehyde, (E)-3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylaldehyde, as the starting material. This substrate undergoes asymmetric aziridination with a nitrogen source such as N-Ts-O-tosyl hydroxylamine nih.gov. The reaction is catalyzed by a chiral organocatalyst, specifically (2S)-[diphenyl(trimethylsilyloxy)methyl]pyrrolidine, to ensure high stereocontrol nih.gov.

This organocatalytic approach efficiently yields chiral contiguous bisaziridines. The resulting molecules are valuable intermediates as they can undergo regioselective ring-opening reactions with a variety of nucleophiles, providing access to multi-substituted chiral pyrrolidines through subsequent transformations like Pd-catalyzed hydrogenation nih.gov.

Table 2: Organocatalytic Synthesis of Chiral Contiguous Bisaziridines

Component Specific Compound/Reagent Role
Substrate (E)-3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylaldehyde Chiral olefin precursor
Nitrogen Source N-Ts-O-tosyl hydroxylamine Provides the N-Tosyl group for the new aziridine ring
Catalyst (2S)-[diphenyl(trimethylsilyloxy)methyl]pyrrolidine Chiral organocatalyst for asymmetric induction
Product Chiral Contiguous Bisaziridine Molecule with two adjacent aziridine rings

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of N-tosylaziridines. These approaches focus on improving efficiency, reducing waste, and utilizing less hazardous materials compared to traditional methods.

One-pot procedures starting from 2-amino alcohols represent a significant advancement. These methods combine tosylation and cyclization into a single step, avoiding the isolation of intermediates. For highly substituted amino alcohols, the reaction proceeds in high yields using potassium carbonate (K2CO3) in acetonitrile nih.govnih.gov. For less sterically hindered substrates, an alternative system using potassium hydroxide (KOH) in a water/dichloromethane mixture is highly effective nih.govnih.gov. A key advantage of these methods is that they use simple inorganic bases and generate only inorganic salts as byproducts, enhancing the environmental profile of the synthesis nih.gov.

Solvent-free reactions offer another green alternative. The stereoselective synthesis of cis-aziridines can be achieved by reacting imines with ethyl diazoacetate on a montmorillonite K-10 solid acid catalyst. This reaction proceeds efficiently at room temperature without the need for a solvent, providing the product in good yield within a short time nih.gov.

The use of recyclable catalysts is a cornerstone of green chemistry. A novel magnetically recyclable copper(II) catalyst, Cu(acac)2/NH2-T/SiO2@Fe3O4NPs, has been successfully employed for the diastereoselective aziridination of styrene nih.gov. This heterogeneous catalyst demonstrates a significantly higher turnover number (TON) compared to its homogeneous counterpart and can be easily recovered and reused with only a slight decrease in activity, minimizing catalyst waste nih.gov.

Table 3: Overview of Green Synthetic Approaches for N-Tosylaziridines

Green Approach Starting Materials Reagents/Catalyst Conditions Key Advantages
One-Pot Synthesis 2-Amino Alcohols K2CO3 or KOH Acetonitrile or Water/DCM High efficiency, simple inorganic byproducts nih.govnih.gov
Solvent-Free Synthesis Imines, Ethyl diazoacetate Montmorillonite K-10 Room Temperature No solvent waste, short reaction time nih.gov
Recyclable Catalysis Styrene Cu(acac)2/NH2-T/SiO2@Fe3O4NPs - Catalyst is magnetically recoverable and reusable nih.gov

Reactivity and Reaction Mechanisms of N Tosylaziridines

Nucleophilic Ring-Opening Reactions

N-Tosylaziridines are valuable synthetic intermediates due to their susceptibility to nucleophilic ring-opening reactions. This reactivity stems from the inherent strain of the three-membered aziridine (B145994) ring and the activating effect of the N-tosyl group. A wide array of nucleophiles can effectively open the aziridine ring, leading to the formation of diverse and synthetically useful β-functionalized amines.

General Principles of Ring Strain and Activation

The high reactivity of aziridines is largely attributed to their significant ring strain. nih.govnih.gov This strain arises from bond angle distortion, forcing the atoms into an unfavorable eclipsed conformation. The presence of an electron-withdrawing tosyl group on the nitrogen atom further activates the aziridine ring. This activation makes the ring more susceptible to cleavage by nucleophiles. nih.gov The N-tosyl group enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. This increased reactivity is evident when comparing N-tosylaziridines to non-activated aziridines, which are relatively inert towards nucleophiles. nih.gov The inherent strain in the aziridine nucleus makes the ring-opening of 2-phenyl-N-tosylaziridines with alcohols more facile compared to the analogous reaction with four-membered 2-phenyl-N-tosylazetidines. iitk.ac.in Theoretical models suggest that enhanced electronic delocalization within three-membered rings, in addition to strain release, contributes to lower activation barriers and earlier transition states in ring-opening reactions. acs.org

Regioselectivity and Stereoselectivity in Ring Opening

The ring-opening of N-tosylaziridines often proceeds with high regioselectivity and stereoselectivity, which are critical aspects for their application in asymmetric synthesis. The outcome of these reactions is influenced by the nature of the aziridine substituents, the nucleophile, and the reaction conditions, including the use of Lewis acids.

Regioselectivity: In the case of unsymmetrically substituted N-tosylaziridines, the nucleophile can attack either of the two ring carbons. The regioselectivity is largely governed by steric and electronic factors. For instance, the ring-opening of 2-aryl-N-tosylaziridines with various nucleophiles, mediated by Lewis acids, typically occurs via an SN2 pathway. iitk.ac.inias.ac.in This leads to the preferential attack of the nucleophile at the less substituted carbon atom. For example, the reaction of 2-phenyl-N-tosylaziridine with zinc(II) halides shows a high preference for the formation of the product resulting from nucleophilic attack at the benzylic carbon. ias.ac.in

Interactive Table: Regioselective Opening of N-Tosylaziridines with Zn(II) Halides

Entry Aziridine ZnX₂ Product Ratio (Attack at C2 : Attack at C3) Yield (%)
1 2-Phenyl-N-tosylaziridine ZnCl₂ 86:14 65
2 2-Phenyl-N-tosylaziridine ZnBr₂ 82:18 52
3 2-Phenyl-N-tosylaziridine ZnI₂ >99:1 56
4 2-Benzyl-N-tosylaziridine ZnCl₂ 28:72 87
5 2-Benzyl-N-tosylaziridine ZnBr₂ 18:82 73
6 2-Benzyl-N-tosylaziridine ZnI₂ 2:98 78

Data sourced from multiple studies. ias.ac.in

Stereoselectivity: The stereochemical outcome of the ring-opening reaction is a key feature. SN2-type reactions proceed with inversion of configuration at the carbon center being attacked. When enantiomerically pure aziridines are used, this stereospecificity allows for the synthesis of enantioenriched products. For example, the Lewis acid-mediated ring-opening of chiral (R)-2-phenyl-N-tosylaziridine with alcohols produces the corresponding nonracemic 1,2-amino ethers in excellent yields and with good enantiomeric excess, supporting an SN2 mechanism. iitk.ac.in

Transition Metal-Catalyzed Ring Opening

Transition metal catalysts have emerged as powerful tools for effecting the ring-opening of N-tosylaziridines, often providing unique reactivity and selectivity profiles compared to traditional methods. mdpi.com These catalysts can activate the aziridine ring towards nucleophilic attack and enable a broader range of transformations.

Palladium catalysis has been extensively utilized in the ring-opening of N-tosylaziridines. The reaction mechanism often involves an initial oxidative addition of the Pd(0) catalyst to the C-N bond of the aziridine ring. researchgate.net This step typically proceeds in an SN2 fashion, leading to the formation of a palladacyclic intermediate. researchgate.netacs.org Subsequent reactions, such as reductive elimination or further coupling with other reagents, afford the final products.

Palladium-catalyzed cross-coupling reactions of N-tosylaziridines with organoboron reagents (Suzuki-Miyaura coupling) have been shown to proceed with high regioselectivity and enantiospecificity. acs.org For enantiopure N-tosyl-2-arylaziridines, the reaction occurs with perfect regioselectivity at the benzylic carbon (C2) and complete inversion of stereochemistry, indicating a stereospecific SN2-type oxidative addition. acs.org Palladium catalysis has also been employed in domino reactions, such as the synthesis of tetrahydroquinoline derivatives through a sequence involving a base-mediated SN2-type ring opening of N-tosylaziridines followed by an intramolecular C-N coupling. mdpi.comresearchgate.net

Silver(I) complexes have proven to be effective catalysts for the regioselective ring-opening of N-tosylaziridines with a variety of nucleophiles, including thiols, alcohols, and amines. acs.orgacs.orgnih.gov The Ag(I) catalyst is believed to coordinate to the nitrogen atom of the aziridine, activating the ring for nucleophilic attack.

Studies have shown that [Ag(COD)₂]PF₆ can catalyze the ring-opening of N-tosylaziridines with S-, O-, and N-nucleophiles. acs.orgacs.orgnih.gov Initial rate studies suggest an inverse relationship between the nucleophilic reactivity of the heteroatom donor and its binding affinity to the cationic Ag(I) center. acs.orgacs.org Silver(I)-diene complexes have also been utilized as versatile catalysts for the C-arylation of N-tosylaziridines, providing β-aryl amine derivatives with excellent regioselectivity. mdpi.com Furthermore, silver(I) catalysts in combination with chiral ligands, such as (S)-DTBM-SEGPHOS, have been successfully applied in the asymmetric aminolysis of N-tosylaziridines, affording chiral vicinal diamines with high yields and enantioselectivities. thieme-connect.com

Interactive Table: Silver(I)-Catalyzed Ring Opening of N-Tosylaziridine

Nucleophile Catalyst Product Type Reference
Thiols [Ag(COD)₂]PF₆ β-Aminosulfides acs.orgacs.orgnih.gov
Alcohols [Ag(COD)₂]PF₆ β-Aminoethers acs.orgacs.orgnih.gov
Amines [Ag(COD)₂]PF₆ Vicinal Diamines acs.orgacs.orgnih.gov
Anilines AgSbF₆ / (S)-DTBM-SEGPHOS Chiral Vicinal Diamines thieme-connect.com

Copper catalysts have been instrumental in developing novel ring-opening reactions of N-tosylaziridines, particularly for the formation of carbon-silicon (C-Si) and carbon-boron (C-B) bonds. These transformations provide access to valuable organosilane and organoborane compounds.

While direct copper-catalyzed C-Si and C-B bond formation via ring-opening of N-tosylaziridines is a developing area, related copper-catalyzed reactions of N-tosylhydrazones, which can be derived from aziridines, highlight the potential of copper in facilitating such transformations. For instance, copper(II)-catalyzed radical reactions of N-tosylhydrazones have been developed for the stereoselective synthesis of (E)-vinyl sulfones. organic-chemistry.org The mechanism is proposed to involve copper coordination, radical formation, and trans-elimination. organic-chemistry.org Copper-catalyzed methods for C-Si bond formation based on Si-B bond activation have been established for reactions like 1,4-addition to α,β-unsaturated esters and 1,2-addition to aldehydes, demonstrating the capability of copper to mediate the formation of Cu-Si intermediates. ntu.edu.sg These methodologies suggest the feasibility of extending copper catalysis to the direct silylation and borylation of N-tosylaziridines through ring-opening pathways.

Nickel (Ni)-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions of N-tosylaziridines have emerged as a powerful method for the formation of carbon-carbon bonds. These reactions often employ organozinc reagents and exhibit high regioselectivity, typically occurring at the less sterically hindered carbon of the aziridine ring. acs.orgsemanticscholar.org

A significant advancement in this area is the development of an air-stable nickel(II) chloride/ligand precatalyst, which circumvents the need for the air-sensitive Ni(cod)2. acs.orgorganic-chemistry.org The choice of ligand is crucial for the success of these couplings. For instance, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4phen) as a ligand in conjunction with a nickel(II) chloride precatalyst has been shown to be effective. mdpi.com In other cases, electron-deficient olefin ligands like dimethyl fumarate are necessary to promote reductive elimination and prevent side reactions such as β-hydride abstraction. mdpi.com

Oxidative addition: The active Ni(0) catalyst undergoes oxidative addition to the C-N bond of the this compound, proceeding via an SN2-type mechanism with inversion of stereochemistry. acs.orgorganic-chemistry.org

Transmetalation: The organozinc reagent transfers its organic group to the nickel center, a step that occurs with retention of configuration. acs.org

Reductive elimination: The two organic groups on the nickel center couple, forming the C-C bond and regenerating the active Ni(0) catalyst. This step also proceeds with retention of configuration. acs.org

This catalytic cycle allows for the stereospecific and regioselective formation of a wide range of sulfonamide products. acs.orgorganic-chemistry.org

Table 1: Nickel-Catalyzed Cross-Coupling of N-Tosylaziridines with Organozinc Reagents
This compoundOrganozinc ReagentCatalyst/LigandSolventYield (%)Reference
Aliphatic N-tosylaziridinesAliphatic organozinc reagentsNiCl2/Me4phen-Good to Excellent mdpi.com
Styrene-derived N-tosylaziridinesAlkylzinc reagentsNi(II) catalyst/dimethyl fumarate-- mdpi.com

Organocatalyzed Ring Opening (e.g., TBD, PS-TBD)

The strong, non-nucleophilic organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its polymer-supported analogue (PS-TBD) have proven to be effective catalysts for the ring-opening of N-tosylaziridines with various nucleophiles, particularly acid anhydrides. semanticscholar.orgnih.govnih.gov These organocatalysts offer a metal-free alternative and operate under mild reaction conditions. nih.gov

The use of PS-TBD is particularly advantageous as it allows for easy recovery and reuse of the catalyst with minimal loss of activity. nih.govresearchgate.net The reactions are generally regioselective, with the nucleophile attacking the less substituted carbon of the aziridine ring. nih.gov

A proposed mechanism for the TBD-catalyzed ring-opening with an acid anhydride involves the initial activation of the anhydride by TBD to form a reactive acyl-TBD intermediate. This intermediate then reacts with the this compound, leading to the ring-opened product.

Table 2: TBD and PS-TBD Catalyzed Ring-Opening of N-Tosylaziridines with Acetic Anhydride
This compound SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound (unspecified)5 mol % TBDDMF502478 nih.gov
This compound (unspecified)10 mol % PS-TBDDMF801085 nih.govresearchgate.net
Various N-TosylaziridinesPS-TBDDMF80-Good nih.govresearchgate.net

Lewis Acid-Catalyzed Ring Opening

Lewis acids are widely employed to activate the this compound ring, enhancing its electrophilicity and facilitating nucleophilic attack. A variety of Lewis acids, including zinc(II) halides and copper(II) triflate, have been utilized for this purpose. iitk.ac.inorganic-chemistry.orgias.ac.in The coordination of the Lewis acid to the nitrogen atom of the aziridine ring weakens the C-N bonds, making the ring more susceptible to cleavage. organic-chemistry.org

These reactions typically proceed via an SN2-type mechanism, resulting in an inversion of stereochemistry at the center of attack. iitk.ac.inorganic-chemistry.org This has been demonstrated in the ring-opening of chiral 2-phenyl-N-tosylaziridine with alcohols in the presence of a Lewis acid, which affords nonracemic 1,2-amino ethers with good enantiomeric excess. iitk.ac.in The regioselectivity of the ring-opening is dependent on the substrate and the reaction conditions. For 2-aryl-N-tosylaziridines, nucleophilic attack often occurs preferentially at the benzylic position. iitk.ac.inorganic-chemistry.org

Table 3: Lewis Acid-Catalyzed Ring Opening of N-Tosylaziridines
This compoundNucleophileLewis AcidSolventYield (%)RegioselectivityReference
(R)-2-phenyl-N-tosylaziridineVarious AlcoholsCu(OTf)2-High- iitk.ac.inorganic-chemistry.org
N-TosylaziridinesZinc(II) halidesZnX2 (X = Cl, Br, I)CH2Cl2ExcellentHighly regioselective ias.ac.in
Phenyl tosylaziridinePhenyl tosyl hydrazoneBF3·OEt2CH2Cl2-Attack at benzylic position acs.org

Nucleophiles Employed in Ring Opening

A broad range of nucleophiles can be utilized to open the this compound ring, leading to a diverse array of functionalized amine products. These nucleophiles can be broadly categorized as heteroatomic and carbon-based.

Heteroatomic nucleophiles are commonly used in the ring-opening of N-tosylaziridines. iitk.ac.innih.govrsc.org

Alcohols: The Lewis acid-mediated ring-opening of N-tosylaziridines with alcohols provides a direct route to 1,2-amino ethers. iitk.ac.in

Amines: The reaction of N-tosylaziridines with amines, which can even proceed under catalyst- and solvent-free conditions, yields valuable vicinal diamines. rsc.org

Thiols: Thiols are also effective nucleophiles for the regioselective ring-opening of N-tosylaziridines. acs.org

Silver(I) salts have been shown to catalyze the ring-opening of N-tosylaziridines with a variety of heteroatomic nucleophiles, including alcohols, amines, and thiols. nih.gov

Carbon nucleophiles are employed to form new carbon-carbon bonds through the ring-opening of N-tosylaziridines.

Alkylzinc Reagents: As discussed in the context of nickel-catalyzed cross-coupling, organozinc reagents are highly effective for the regioselective ring-opening of N-tosylaziridines. acs.orgsemanticscholar.org

Terminal Alkynoates: In the presence of a base such as triethylamine (Et3N), terminal alkynoates can react with N-tosylaziridines in a tandem ring-opening reaction to afford functionalized enamines. nih.gov

Acid anhydrides, in the presence of an organocatalyst like TBD or PS-TBD, serve as effective nucleophiles for the ring-opening of N-tosylaziridines. nih.govnih.gov This reaction provides a convenient method for the synthesis of β-amino esters. nih.gov The reaction proceeds under mild conditions and generally gives excellent yields. nih.gov

Hydrazones and Amino Alcohols

N-Tosylaziridines serve as valuable precursors in the synthesis of complex nitrogen-containing molecules. Their reactivity towards nucleophiles allows for the construction of various functional groups. While N-tosylaziridines are commonly synthesized from 2-amino alcohols, they also react with hydrazone derivatives to yield important intermediates. nih.govresearchgate.net

A notable reaction involves the acid-catalyzed, nucleophilic ring-opening of N-tosylaziridines by N-tosylhydrazones. This process leads to the formation of aminohydrazones. Research has demonstrated that this reaction proceeds efficiently with a variety of substituted N-tosylhydrazones and aziridines. For instance, the reaction between various aryl-substituted N-tosyl hydrazones and 2-phenyl-N-tosylaziridine, catalyzed by boron trifluoride etherate (BF₃·OEt₂), produces the corresponding aminohydrazones in excellent yields. acs.org The reaction is generally regioselective, with the nucleophilic attack occurring at the less hindered carbon of the aziridine ring.

This transformation is the initial step in a one-pot sequence for synthesizing 1,2,4-triazines. Following the ring-opening, the aminohydrazone intermediate undergoes base-mediated cyclization and subsequent oxidation to form the triazine ring system. acs.org

The scope of the initial ring-opening reaction is broad, accommodating both electron-donating and electron-withdrawing substituents on the aryl ring of the hydrazone. acs.org Heteroaryl and alkyl hydrazones are also suitable substrates. acs.org

Table 1: Synthesis of Aminohydrazones from N-Tosylaziridines and N-Tosylhydrazones acs.org

EntryHydrazone Substituent (Ar)AziridineCatalystSolventYield (%)
1Phenyl2-phenyl-N-tosylaziridineBF₃·OEt₂CH₂Cl₂91
24-Methoxyphenyl2-phenyl-N-tosylaziridineBF₃·OEt₂CH₂Cl₂95
34-Chlorophenyl2-phenyl-N-tosylaziridineBF₃·OEt₂CH₂Cl₂92
42-Thienyl2-phenyl-N-tosylaziridineBF₃·OEt₂CH₂Cl₂88
5Cyclohexyl2-phenyl-N-tosylaziridineBF₃·OEt₂CH₂Cl₂65

Domino and Cascade Ring-Opening Processes

N-Tosylaziridines are excellent substrates for domino and cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. These processes offer a highly efficient route to complex heterocyclic structures from simple starting materials.

A significant domino process involves the sequential ring-opening of N-tosylaziridines followed by a carboxamidation reaction. This strategy has been effectively employed for the synthesis of 1,4-benzo- and pyrido-oxazepinones. acs.orgresearchgate.netnih.gov The reaction proceeds in one pot, starting with the ring-opening of an this compound by a 2-halophenol or 2-iodo-3-pyridinol under phase-transfer catalysis conditions. acs.orgresearchgate.net

The proposed mechanism begins with the base-catalyzed nucleophilic attack of the phenol on the aziridine ring, generating a tosyl-amine intermediate. acs.org This intermediate then undergoes a palladium-catalyzed carbonylation and intramolecular C-N bond formation. The palladium(0) catalyst, generated in situ, undergoes oxidative addition to the aryl halide. Subsequent insertion of carbon monoxide and nucleophilic attack by the tosyl-amine functionality leads to the final heterocyclic product. acs.org This methodology is compatible with a range of cyclic and acyclic N-tosylaziridines. acs.org

A similar domino strategy has been developed for the synthesis of 1,4-benzothiazepin-5-ones. nih.govacs.org This process utilizes 2-iodothiophenols as nucleophiles for the initial ring-opening of N-tosylaziridines, followed by a palladium-catalyzed intramolecular carboxamidation under a carbon monoxide atmosphere. nih.govacs.org The reaction demonstrates good to excellent yields for various substituted N-tosylaziridines and 2-iodothiophenols. acs.org

Table 2: Domino Ring-Opening/Carboxamidation of N-Tosylaziridines with 2-Iodophenols acs.org

EntryAziridine2-HalophenolCatalyst SystemBaseYield (%)
1N-Tosyl-2-benzylaziridine2-IodophenolPd(OAc)₂/dppfK₃PO₄91
2N-Tosyl-2-phenylaziridine2-IodophenolPd(OAc)₂/dppfK₃PO₄85
3N-Tosylcyclohexene aziridine2-IodophenolPd(OAc)₂/dppfK₃PO₄88
4N-Tosyl-2-benzylaziridine2-Iodo-3-pyridinolPd(OAc)₂/dppfK₃PO₄75

The synthesis of tetrahydroquinoline derivatives can be achieved through a one-pot, sequential Sₙ2-type ring-opening of N-tosylaziridines followed by a palladium-catalyzed intramolecular C-N coupling reaction. mdpi.com In this process, the aziridine is first opened by a nucleophile such as the anion of an acrylonitrile. The resulting intermediate then undergoes an intramolecular Heck-type C-N coupling, facilitated by a palladium catalyst, to form the tetrahydroquinoline ring system. This method provides an efficient route to these important N-heterocyclic scaffolds with excellent yields. mdpi.com

The coupling of two electrophilic reagents like aldehydes and aziridines presents a significant synthetic challenge. nih.gov A novel approach combining nickel catalysis and hydrogen-atom-transfer (HAT) photoredox catalysis has been developed to achieve the regioselective ring-opening of N-tosyl styrenyl aziridines with aldehydes, leading to the synthesis of β-amino ketones. nih.govorganic-chemistry.org

This dual catalytic system operates through a cooperative mechanism. A photocatalyst, such as tetrabutylammonium decatungstate (TBADT), generates an acyl radical from the aldehyde upon irradiation with light. nih.govorganic-chemistry.org Concurrently, a nickel catalyst engages in the ring-opening of the aziridine. The subsequent carbon-carbon bond-forming step between the acyl radical and the opened aziridine intermediate yields the β-amino ketone product with complete regiocontrol. nih.govorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad tolerance for various substituted styrenyl aziridines and aldehydes. organic-chemistry.org

Table 3: Nickel/Photoredox-Cocatalyzed Ring Opening of N-Tosyl Styrenyl Aziridines with Aldehydes organic-chemistry.org

EntryAziridine Substituent (Ar)AldehydeCatalyst SystemLigandYield (%)
1PhenylBenzaldehydeNiBr₂/TBADTOxazoline80
24-MethylphenylBenzaldehydeNiBr₂/TBADTOxazoline75
34-ChlorophenylBenzaldehydeNiBr₂/TBADTOxazoline82
4Phenyl4-ChlorobenzaldehydeNiBr₂/TBADTOxazoline78
5PhenylCyclohexanecarboxaldehydeNiBr₂/TBADTOxazoline65

Cycloaddition Reactions

N-Tosylaziridines are versatile partners in cycloaddition reactions, serving as precursors to azomethine ylides or as three-atom components themselves. These reactions provide powerful tools for the construction of five-membered nitrogen-containing heterocycles.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a prominent reaction pathway for N-tosylaziridines, leading to the synthesis of highly substituted pyrrolidines and other five-membered heterocycles like 2-imidazolines. urfu.ru

One effective method involves an iodide-mediated [3+2] cycloaddition between N-tosylaziridines and α,β-unsaturated ketones. organic-chemistry.orgacs.orgacs.org This reaction, promoted by lithium iodide (LiI) or tetra-n-butylammonium iodide (TBAI), proceeds under mild conditions to afford N-tosylpyrrolidines in high yields. organic-chemistry.orgacs.org The mechanism is believed to involve the nucleophilic attack of the iodide ion on the aziridine, causing a ring-opening to generate a reactive acyclic anion intermediate. organic-chemistry.orgacs.org This intermediate then undergoes a conjugate addition to the α,β-unsaturated ketone, and the resulting enolate cyclizes intramolecularly to form the pyrrolidine ring. organic-chemistry.orgacs.org This methodology is particularly useful for constructing pyrrolidines with quaternary carbon centers and has been applied to the synthesis of tropane skeletons. organic-chemistry.orgacs.org

Another approach utilizes Lewis acids, such as Y(OTf)₃, to catalyze the formal [3+2] cycloaddition of N-tosylaziridines with electron-rich alkenes. rsc.org In this case, the Lewis acid promotes the heterolytic cleavage of a C-C bond in the aziridine ring, forming a metallo-azomethine ylide. This ylide then reacts with the alkene in a stepwise manner to produce substituted pyrrolidines with high regio- and diastereoselectivity. rsc.org

Furthermore, a solvent-free [3+2] cycloaddition of N-tosylaziridines with nitriles has been developed using mechanochemical grinding in the presence of perchloric acid. urfu.ru This green chemistry approach provides an efficient route to 2-imidazoline derivatives, which are valuable structures in medicinal chemistry. The reaction is characterized by its operational simplicity, high yields, and fast reaction times. urfu.ru

Table 4: Iodide-Mediated [3+2] Cycloaddition of N-Tosylaziridines with α,β-Unsaturated Ketones organic-chemistry.orgacs.org

EntryAziridine Substituentα,β-Unsaturated KetonePromoterSolventYield (%)
1PhenylMethyl vinyl ketoneLiIDME90
2BenzylMethyl vinyl ketoneLiIDME85
3Cyclohexyl (spiro)ChalconeLiIDME92
4PhenylCyclohexenoneLiIDME78
5PhenylN-PhenylmaleimideTBAIDME65

[4+2] Cycloaddition Reactions (e.g., with Nitriles, as related N-activated cycles)

The reaction between N-activated aziridines, such as N-tosylaziridines, and nitriles is generally characterized as a formal [3+2] cycloaddition, resulting in the formation of five-membered imidazoline rings. acs.orgnih.gov This process occurs through a stepwise mechanism involving nucleophilic attack of the nitrile on the Lewis acid-activated aziridine, followed by ring opening and subsequent intramolecular cyclization. While N-activated aziridines can participate in various cycloaddition reactions, their reaction with nitriles consistently follows the [3+2] pathway to afford imidazolines, rather than a [4+2] cycloaddition.

Ring Expansion Reactions

The inherent ring strain of N-tosylaziridines makes them suitable substrates for ring expansion reactions, providing access to larger nitrogen-containing heterocycles. elsevierpure.com

To Azetidines (e.g., with Nitrogen Ylides)

A notable ring expansion of N-tosylaziridines is their conversion to 2-aroyl-N-tosylazetidines through a reaction with nitrogen ylides. rsc.orgrsc.org This transformation can be catalyzed by a tertiary amine and is effectively carried out in a silica gel-water system. rsc.orgrsc.org The nitrogen ylides are conveniently generated in situ from phenacyl bromide derivatives. rsc.orgrsc.org This one-pot process is highly stereoselective, affording functionalized azetidines in high yields. rsc.orgrsc.org The proposed mechanism involves the nucleophilic attack of the in situ-generated nitrogen ylide on the aziridine ring, leading to an intermediate that undergoes a 4-exo-tet cyclization to form the azetidine ring and regenerate the tertiary amine catalyst. rsc.org

Table 4: Ring Expansion of N-Tosylaziridines to Azetidines with Nitrogen Ylides

This compound SubstratePhenacyl Bromide DerivativeTertiary Amine CatalystProductDiastereoselectivity (cis:trans)Yield (%)
2-Phenyl-N-tosylaziridinePhenacyl bromideTriethylamine2-Benzoyl-4-phenyl-1-tosylazetidine93:785
2-Phenyl-N-tosylaziridine4-Chlorophenacyl bromideTriethylamine2-(4-Chlorobenzoyl)-4-phenyl-1-tosylazetidine95:588
2-Methyl-N-tosylaziridinePhenacyl bromideTriethylamine2-Benzoyl-4-methyl-1-tosylazetidineHighGood

Isomerization Reactions (e.g., to N-tosylenamines)

N-Tosylaziridines can undergo isomerization reactions to form various isomers, most notably N-alkenylsulfonamides, which are enamines bearing a tosyl group on the nitrogen atom (N-tosylenamines), and allylic amines. These rearrangements can be promoted by catalysts or specific reaction conditions and represent an atom-economical transformation.

A significant example is the palladium-catalyzed isomerization of N-tosylaziridines to N-tosylketimines, which are in equilibrium with their N-tosylenamine tautomers. mdpi.com The proposed mechanism involves the oxidative addition of the this compound to a Pd(0) complex, leading to the formation of an azapalladacyclobutane intermediate. This intermediate then undergoes β-hydride elimination to produce a hydrido-palladium species, which upon reductive elimination, yields the N-tosylenamine. The enamine then tautomerizes to the more stable imine. mdpi.com

Another important isomerization is the iridium-catalyzed conversion of N-sulfonyl aziridines to allyl amines. nih.gov This reaction proceeds under mild conditions and shows high selectivity for the formation of the allylic amine over the corresponding imine. The mechanism is thought to involve the oxidative addition of the aziridine C-N bond to the iridium catalyst.

These isomerization reactions provide valuable synthetic routes to enamines, imines, and allylic amines, which are important functional groups in organic synthesis.

Table 2: Isomerization Reactions of N-Tosylaziridines

This compound Reactant Catalyst/Conditions Isomeric Product Yield (%) Ref.
2-Phenyl-N-tosylaziridine Pd(dba)₂, P(o-tol)₃ N-Tosylphenylethylketimine 95 mdpi.com
2,2-Disubstituted N-sulfonyl aziridine [Ir(cod)Cl]₂ Allyl amine derivative up to 99 nih.gov

Radical Processes and Mechanistic Interceptions

While many reactions of N-tosylaziridines proceed through ionic intermediates, there is growing evidence for the involvement of radical pathways. These radical processes can be initiated by various means, including photolysis or the use of single-electron transfer reagents, and can lead to unique reactivity patterns.

The C-N bonds of N-tosylaziridines can undergo homolytic cleavage to generate radical intermediates. For instance, the reductive cleavage of the C(2)-N bond in N-tosylaziridines substituted with an electron-accepting group can be mediated by magnesium, suggesting the involvement of radical anions.

Furthermore, aziridinylcarbinyl radicals, generated from appropriately substituted N-tosylaziridines, can undergo rapid β-cleavage. lboro.ac.uk This cleavage can occur at either the C-C or the C-N bond of the aziridine ring, depending on the substitution pattern and the stability of the resulting radical. lboro.ac.uk For example, the presence of a phenyl group on the aziridine ring has been found to favor C-C bond cleavage. lboro.ac.uk

The intermediacy of radicals in reactions involving aziridines has been confirmed through mechanistic interception studies. Radical trapping agents, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), have been used to capture transient radical species, providing evidence for their formation. For example, in the context of aziridination reactions, the use of TEMPO can inhibit the reaction, suggesting the involvement of radical intermediates. nih.gov In other systems, N-aziridinyl radicals have been generated from N-pyridinium aziridines and successfully trapped with N-tert-butyl-α-phenylnitrone (PBN), with the resulting adduct being characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Samarium(II) iodide (SmI₂), a well-known single-electron transfer reagent, can also mediate reactions of N-tosylaziridines, further implicating radical intermediates in their chemistry.

Table 3: Examples of Radical Processes Involving Aziridine Derivatives

Aziridine Derivative/Precursor Reaction/Initiator Radical Intermediate Mechanistic Probe/Outcome Ref.
N-Pyridinium aziridine Photolysis with Ir(ppy)₃ N-Aziridinyl radical Trapped with PBN, detected by EPR nih.gov
Aziridinylcarbinyl derivative Radical initiator Aziridinylcarbinyl radical β-cleavage (C-C or C-N bond) lboro.ac.uk
This compound with electron acceptor Mg Radical anion Reductive C-N bond cleavage

Asymmetric Synthesis and Stereocontrol with N Tosylaziridines

Enantioselective and Diastereoselective Transformations

The inherent strain of the aziridine (B145994) ring makes N-tosylaziridines excellent electrophiles for a variety of stereoselective transformations. Enantioselective and diastereoselective reactions involving these substrates allow for the creation of chiral molecules with precise control over the spatial arrangement of atoms.

Research has demonstrated that terminal aryl-substituted N-tosylaziridines can react with 2-azaallyl anions to produce 1,3-diamines. acs.org These reactions proceed with high diastereoselectivity, favoring the syn-diastereomer, and are completely enantiospecific, preserving the stereochemical integrity of the starting aziridine. acs.org For instance, the reaction of an enantiopure terminal aryl-substituted tosylaziridine with an azaallyl anion yields enantioenriched 1,3-diamines containing adjacent stereogenic centers. acs.org This methodology can be extended to 1,2-disubstituted aziridines to create products with three contiguous stereocenters. acs.org

Furthermore, multicomponent reactions involving N-tosylaziridines have been developed to achieve diastereoselectivity. A tandem three-component reaction between an N-tosylaziridine, an arene, and an aldehyde, promoted by a Lewis acid, can produce cis-1,4-disubstituted tetrahydroisoquinolines. mdpi.com The proposed mechanism involves a Lewis acid-promoted Friedel-Crafts substitution to open the aziridine ring, followed by a Pictet-Spengler condensation that proceeds in a cascade fashion to yield the final product with good diastereoselectivity. mdpi.com

The development of enantioselective cross-coupling reactions has also expanded the utility of N-tosylaziridines. Stereospecific palladium-catalyzed cross-coupling reactions of α-zincated N-Boc-pyrrolidine have been shown to produce enantioenriched α-arylpyrrolidine products, demonstrating the potential for stereocontrol in C-C bond formation. nih.gov

Asymmetric Ring-Opening Reactions

Asymmetric ring-opening (ARO) reactions of N-tosylaziridines are a powerful strategy for synthesizing chiral amines, amino alcohols, and other valuable nitrogenous compounds. beilstein-journals.org These reactions involve the selective attack of a nucleophile on one of the two enantiotopic carbons of a meso-aziridine or one enantiomer of a racemic aziridine, typically facilitated by a chiral catalyst.

The desymmetrization of meso-N-tosylaziridines is an efficient method for generating chiral molecules with two adjacent stereocenters from achiral starting materials. beilstein-journals.org This process involves the enantioselective ring-opening of a prochiral cyclic aziridine with a nucleophile, guided by a chiral catalyst.

Various catalytic systems have been successfully employed for this purpose. Organocatalysts, such as cinchona alkaloid derivatives, have been used to catalyze the desymmetrization of meso-N-tosylaziridines with arylthiols. d-nb.info For example, a catalyst featuring a 9-anthracenylmethyl group on the bridgehead nitrogen of a cinchona alkaloid afforded chiral N-Ts thioamines in high yield (85%) and with good enantioselectivity (73% ee). d-nb.info Similarly, quinine (B1679958) derivatives have been shown to catalyze the desymmetrization with arylthiols, producing β-amino sulfides in up to 85% yield and 72% ee. d-nb.info

Metal-based catalysts are also highly effective. A single silver(I)/chiral diphosphine complex has been utilized for the asymmetric desymmetrization of meso-N-tosylaziridines using various primary and secondary anilines and aliphatic amines as nucleophiles, providing access to useful chiral vicinal diamines. koha-ptfs.co.uknih.gov Another approach involves using chiral amines to open the aziridine ring in a diastereoselective manner. For example, reacting N-tosylcyclohexyl aziridine with (R)-α-methylbenzylamine in the presence of lithium perchlorate (B79767) resulted in a separable mixture of diastereomers. semanticscholar.org

Catalyst/ReagentNucleophileSubstrateProductYield (%)ee (%) / drReference
Cinchona Alkaloid (OC-2)Arylthiolsmeso-N-TosylaziridineChiral N-Ts Thioamine8573 ee d-nb.info
Quinine (OC-7)Arylthiolsmeso-N-Tosylaziridineβ-Amino Sulfideup to 85up to 72 ee d-nb.info
Silver(I)/Chiral DiphosphineAnilines, Aliphatic Aminesmeso-N-TosylaziridineChiral Vicinal DiamineN/AN/A koha-ptfs.co.uknih.gov
(R)-α-methylbenzylamine / LiClO₄Chiral Amine (reagent)N-Tosylcyclohexyl aziridineDiastereomeric Diamines941:1 dr semanticscholar.org

Kinetic resolution is a key strategy for separating racemic mixtures of chiral N-tosylaziridines. nih.gov In this process, a chiral catalyst or reagent selectively reacts with one enantiomer of the racemic aziridine at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. researchgate.net This allows for the simultaneous production of two valuable, non-racemic products: the ring-opened product and the recovered, enantioenriched aziridine. acs.org

A highly efficient kinetic resolution of racemic 2-acyl-3-aryl-N-tosylaziridines has been achieved through a chiral Lewis acid-promoted ring-opening reaction using 2-mercaptobenzothiazoles as nucleophiles. acs.orgnih.govacs.org This method yields both enantioenriched β-amino thioethers and the unreacted aziridines in good yields and with high enantiomeric excess. acs.org

Cooperative catalysis involving N-heterocyclic carbenes (NHCs) and copper has also enabled the highly efficient kinetic resolution of racemic N-tosylaziridines. nih.govresearchgate.net This system, applied to a [3+3] annulation with isatin-derived enals, leads to highly enantioenriched this compound derivatives (up to >99% ee) and spirooxindole products with high stereoselectivity. nih.govresearchgate.net

Furthermore, a silver(I)/chiral diphosphine complex has proven to be a versatile catalyst, effective not only in desymmetrization but also in the kinetic resolution of 2-aryl-N-tosylaziridines via ring-opening with various amines. koha-ptfs.co.uknih.gov This protocol provides a practical route to a wide range of chiral vicinal diamine derivatives. nih.gov Another prominent example is the copper(I)/chiral diphosphine-catalyzed kinetic resolution of N-sulfonylaziridines with indoles, which efficiently constructs chiral pyrroloindolines. nih.gov

Catalyst SystemReaction TypeSubstrateResultee (%)Reference
Chiral N,N′-dioxide–La(OTf)₃Ring-opening with 2-mercaptobenzothiazoleRacemic 2-acyl-3-aryl-N-tosylaziridinesEnantioenriched β-amino thioethers and recovered aziridinesGood ee values acs.orgnih.govacs.org
NHC/Copper Cooperative Catalysis[3+3] Annulation with isatin-derived enalsRacemic N-tosylaziridinesEnantioenriched this compound derivativesup to >99 nih.govresearchgate.net
Silver(I)/Chiral DiphosphineAminolysis with anilines/aliphatic aminesRacemic 2-aryl-N-tosylaziridinesChiral vicinal diamines and recovered aziridinesN/A koha-ptfs.co.uknih.gov
Copper(I)/Chiral Diphosphine[3+2] Annulation with indolesRacemic N-sulfonylaziridinesChiral pyrroloindolines and recovered aziridinesup to >99 nih.gov

Chiral Lewis acids are instrumental in catalyzing asymmetric ring-opening reactions of N-tosylaziridines. By coordinating to the nitrogen or a substituent on the aziridine, the Lewis acid activates the substrate towards nucleophilic attack, while the associated chiral ligand controls the stereochemical outcome.

A notable example is the use of a chiral N,N′-dioxide–lanthanum(III) triflate (La(OTf)₃) complex. acs.org This catalytic system has been successfully applied to the highly efficient kinetic resolution of racemic 2-acyl-3-aryl-N-tosylaziridines. acs.orgnih.govacs.org In this reaction, 2-mercaptobenzothiazoles serve as effective sulfur nucleophiles. acs.orgresearchgate.net The chiral N,N′-dioxide–lanthanum complex is crucial for the reaction's success, enabling the formation of a variety of enantioenriched β-amino thioethers and the recovery of unreacted aziridines, both with good yields and high enantiomeric excess. acs.org Mechanistic studies suggest that the catalyst activates the aziridine rather than the sulfur nucleophile, which is important as sulfur compounds can often poison Lewis acid catalysts. acs.org

Other Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have also been shown to mediate the regioselective SN2-type ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols, producing nonracemic 1,2-amino ethers with good enantiomeric excess (up to 92% ee). organic-chemistry.org This further underscores the utility of chiral Lewis acid catalysis in achieving stereocontrol in aziridine chemistry. organic-chemistry.orgiitk.ac.in

Asymmetric Cycloaddition Reactions

N-Tosylaziridines can act as three-atom synthons in cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. iitk.ac.in When conducted under asymmetric catalysis, these reactions provide a powerful means to access complex chiral heterocyclic scaffolds.

The [3+2] cycloaddition reaction is a prominent transformation for N-tosylaziridines. In this reaction, the aziridine acts as a 1,3-dipole equivalent that reacts with a two-atom component (a dipolarophile) to form a five-membered ring. The use of chiral Lewis acid catalysts allows these annulations to proceed with high enantioselectivity.

A leading example is the first Lewis acid-catalyzed [3+2] asymmetric annulation of indoles with 2-aryl-N-tosylaziridines. thieme-connect.comacs.orgresearchgate.net This reaction is effectively catalyzed by a copper(I)/chiral diphosphine complex. nih.govacs.org Specifically, the combination of a copper(I) salt, such as [Cu(CH₃CN)₄]BF₄, and a chiral diphosphine ligand like (R)-XylBINAP, provides excellent results. thieme-connect.com This system facilitates the straightforward, high-yielding, and highly stereoselective synthesis of uniquely substituted chiral pyrroloindolines, which bear multiple contiguous stereogenic centers. thieme-connect.comacs.org The reaction proceeds under mild conditions with high regio-, diastereo-, and enantioselectivity (up to 99% ee). thieme-connect.com This method demonstrates broad tolerance for various substituents on both the indole (B1671886) and the aziridine substrates and has been successfully applied to gram-scale synthesis. thieme-connect.com

Catalyst SystemReactantsProductYield (%)ee (%)Reference
[Cu(CH₃CN)₄]BF₄ / (R)-XylBINAPIndole, 2-Phenyl-N-tosylaziridineChiral Pyrroloindoline9699 thieme-connect.com
[Cu(CH₃CN)₄]BF₄ / (R)-XylBINAP5-Chloroindole, 2-Phenyl-N-tosylaziridineChiral Pyrroloindoline9797 thieme-connect.com
[Cu(CH₃CN)₄]BF₄ / (R)-XylBINAP5-Methoxyindole, 2-Phenyl-N-tosylaziridineChiral Pyrroloindoline9896 thieme-connect.com
[Cu(CH₃CN)₄]BF₄ / (R)-XylBINAPN-Methylindole, 2-(4-Fluorophenyl)-N-tosylaziridineChiral Pyrroloindoline9092 thieme-connect.com
[Cu(CH₃CN)₄]BF₄ / (R)-XylBINAPN-Benzylindole, 2-Phenyl-N-tosylaziridineChiral Pyrroloindoline9694 thieme-connect.com

Asymmetric Hydrogenation of N-Sulfonyl Allyl Amines derived from N-Tosylaziridines

The asymmetric hydrogenation of N-sulfonyl allyl amines represents a potent method for the synthesis of enantioenriched chiral amines, particularly those with a β-methyl stereocenter. These chiral amines are crucial structural motifs in numerous bioactive compounds and pharmaceuticals. ub.eduresearchgate.net A significant advancement in this area involves the use of N-sulfonyl allyl amines derived from the iridium-catalyzed isomerization of readily available N-tosylaziridines. ub.eduacs.org This two-step sequence provides efficient access to valuable chiral building blocks. researchgate.net

The iridium-catalyzed asymmetric hydrogenation of these N-sulfonyl allyl amines has been shown to be highly effective. acs.org Research by Verdaguer, Riera, and their team demonstrated that iridium complexes featuring chiral P,N-ligands are particularly adept at hydrogenating the minimally functionalized olefins present in these substrates. ub.eduub.edu While rhodium and ruthenium catalysts are often effective for substrates with coordinating groups, they typically show lower reactivity and induction with less functionalized alkenes. ub.edu

A key breakthrough was the application of the commercially available threonine-derived phosphinite (UbaPHOX) iridium complex. ub.eduresearchgate.net This catalyst system has proven to be superior for this specific transformation, affording a range of chiral β-methyl amines with good to excellent enantioselectivities (up to 94% ee). ub.eduacs.org The process involves the initial isomerization of N-sulfonyl aziridines to the corresponding allyl amines using a catalyst like the Crabtree's catalyst, followed by the enantioselective hydrogenation step with the UbaPHOX-Ir catalyst. researchgate.net

The optimization of reaction conditions revealed that solvents play a crucial role. For instance, in the hydrogenation of N-(2-phenylallyl)-4-methylbenzenesulfonamide, solvents like methanol (B129727) resulted in low conversion, whereas ethers such as THF, dioxane, and diethyl ether provided complete conversion but with only moderate enantiomeric excesses. ub.edu

The synthetic utility of this methodology has been highlighted through the formal synthesis of important pharmaceutical agents. For example, it has been applied to the synthesis of (R)-Lorcaserin, an anorectic drug, and LY-404187, a potent positive allosteric modulator of AMPA receptors. ub.eduub.edu

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Sulfonyl Allyl Amines Data sourced from multiple studies on the hydrogenation of various N-sulfonyl allyl amines derived from N-tosylaziridines. ub.eduacs.org

Substrate (Allyl Amine)CatalystProduct (Chiral Amine)Yield (%)ee (%)
N-(2-phenylallyl)-4-methylbenzenesulfonamide[Ir(UbaPHOX)(COD)]BArFN-(2-phenylpropyl)-4-methylbenzenesulfonamide>9592
N-(2-(4-chlorophenyl)allyl)-4-methylbenzenesulfonamide[Ir(UbaPHOX)(COD)]BArFN-(2-(4-chlorophenyl)propyl)-4-methylbenzenesulfonamide>9594
N-(2-(4-bromophenyl)allyl)-4-methylbenzenesulfonamide[Ir(UbaPHOX)(COD)]BArFN-(2-(4-bromophenyl)propyl)-4-methylbenzenesulfonamide>9593
N-(2-(3-chlorophenyl)allyl)-4-methylbenzenesulfonamide[Ir(UbaPHOX)(COD)]BArFN-(2-(3-chlorophenyl)propyl)-4-methylbenzenesulfonamide>9589
N-(2-(naphthalen-2-yl)allyl)-4-methylbenzenesulfonamide[Ir(UbaPHOX)(COD)]BArFN-(2-(naphthalen-2-yl)propyl)-4-methylbenzenesulfonamide>9593

Control of Regioselectivity and Stereochemistry in Catalytic Processes

The synthetic utility of N-tosylaziridines is greatly enhanced by catalytic processes that enable precise control over regioselectivity and stereochemistry during ring-opening reactions. researchgate.net The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, and the choice of catalyst and reaction conditions dictates the outcome of this transformation, leading to valuable β-functionalized amines. researchgate.net

Transition metal catalysis has been instrumental in achieving high levels of control. Catalytic systems based on palladium, nickel, gold, and copper have been successfully employed for the regioselective and stereospecific functionalization of N-tosylaziridines. rsc.orgmit.eduacs.orgbeilstein-journals.org The fundamental mechanism often involves an oxidative addition of the aziridine C-N bond to a low-valent metal center. acs.org This step typically proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the carbon center being attacked. mit.eduacs.org

Regioselectivity: The site of nucleophilic attack on unsymmetrically substituted aziridines (e.g., 2-substituted-N-tosylaziridines) is a critical aspect.

Less Hindered Site Attack: Nickel and Palladium catalysts often promote attack at the less sterically hindered carbon of the aziridine ring. mit.eduacs.org For example, the nickel-catalyzed coupling of aliphatic N-tosylaziridines with organozinc reagents occurs with complete regioselectivity at the less substituted carbon. acs.org

Benzylic Site Attack: In the case of 2-aryl-N-tosylaziridines, the benzylic position is electronically activated. Palladium-catalyzed cross-coupling with arylboronic acids proceeds with perfect regioselectivity at this C2 benzylic position. acs.org Similarly, gold(I) catalysis in the reaction with indoles shows complete regioselectivity for 2-phenyl-N-tosylaziridine, whereas with 2-methyl-N-tosylaziridine, a high regiomeric ratio (up to 10:1) is observed. rsc.org

Ligand and Catalyst Control: Dual catalytic systems, such as a combination of Palladium and Copper, can direct the regioselectivity. Depending on the ligands employed for each metal, silylation of aryl-substituted aziridines can be directed to either the C2 or C3 position of the ring. beilstein-journals.org

Stereochemistry: The stereochemical outcome of the ring-opening is predominantly stereospecific, with the configuration of the product being determined by the mechanism.

Stereoinversion: As mentioned, the SN2-like oxidative addition of the aziridine to Pd(0) or Ni(0) complexes proceeds with inversion of configuration. acs.org This stereospecificity ensures that the chirality of an enantiopure aziridine is transferred to the product with high fidelity. This has been demonstrated in the Pd-catalyzed cross-coupling of enantiopure N-tosyl-2-arylaziridines, which proceeds with complete enantiospecificity. acs.org

Stereoretention: While less common, processes involving predominant retention of configuration have also been demonstrated in electrophilic ring-opening reactions. researchgate.net

The combination of catalyst, ligands, and substrate electronics allows for a high degree of predictability and control, making N-tosylaziridines powerful intermediates for asymmetric synthesis. researchgate.netacs.org

Table 2: Regioselectivity in Catalytic Ring-Opening of 2-Substituted N-Tosylaziridines Data compiled from studies on various metal-catalyzed ring-opening reactions. rsc.orgacs.org

Aziridine SubstrateCatalyst SystemNucleophileMajor RegioisomerRegioselectivity
2-Methyl-1-tosylaziridineNiCl₂/dtbbpy(CH₃)₂CHCH₂CH₂ZnBrAttack at C3 (less hindered)Complete
2-Phenyl-N-tosylaziridinePd₂dba₃/P(t-Bu)₂MePhB(OH)₂Attack at C2 (benzylic)Complete
2-Phenyl-N-tosylaziridineAuPPh₃OTfIndoleAttack at C2 (benzylic)Complete
2-Methyl-N-tosylaziridineAuPPh₃OTfIndoleAttack at C2 (benzylic)10:1 ratio

Applications of N Tosylaziridines in the Synthesis of Complex Molecules

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of N-tosylaziridines makes them ideal precursors for synthesizing a diverse range of nitrogen-containing heterocyclic compounds. The synthetic strategies often involve nucleophilic ring-opening followed by intramolecular cyclization or participation in cycloaddition reactions. These methods allow for the stereospecific and regiocontrolled formation of five, six, and seven-membered heterocyclic systems.

The synthesis of N-tosylpyrrolidines can be efficiently achieved through a [3+2]-cycloaddition reaction between N-tosylaziridines and various dipolarophiles. For instance, lithium iodide has been shown to promote the reaction between N-tosylaziridines and α,β-unsaturated ketones under mild conditions, yielding N-tosylpyrrolidines in high yields. organic-chemistry.org This method is also effective for creating sterically hindered pyrrolidines, including those with quaternary carbons and spirocyclic systems. organic-chemistry.org

Another approach involves a formal [3+2] cycloaddition where the N-tosylaziridine reacts with an excess of an olefin, such as styrene, in the presence of an iron(II) catalyst in dichloromethane. This reaction proceeds via the initial formation of the aziridine (B145994), which then undergoes a Lewis acid-facilitated ring-opening and subsequent cycloaddition with a second molecule of the olefin to produce 2,4-diaryl-N-tosylpyrrolidines.

Pyrroloindoline scaffolds, which are prevalent in numerous alkaloids, can also be synthesized using methodologies that involve intramolecular reactions. One strategy involves the reaction of a tryptamine derivative where the indole (B1671886) nitrogen attacks a tethered electrophilic center, which can be generated from an aziridine precursor, to form the characteristic fused ring system. This type of cyclization often proceeds through the formation of an indolenium ion, which is then trapped by a nearby nucleophile to complete the pyrroloindoline structure. researchgate.net

Table 1: Synthesis of Pyrrolidine Derivatives from N-Tosylaziridines

Entry This compound Reaction Partner Catalyst/Reagent Product Yield (%)
1 2-Phenyl-N-tosylaziridine Methyl vinyl ketone LiI 1-Tosyl-2-phenyl-4-acetylpyrrolidine 92
2 This compound Chalcone LiI 1-Tosyl-2,5-diphenyl-4-benzoylpyrrolidine 88

Tetrahydroquinolines are significant structural motifs in many biologically active compounds. Their synthesis from N-tosylaziridines can be accomplished through annulation reactions. A notable method involves the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes, which proceeds with high diastereoselectivity to afford highly functionalized tetrahydroquinoline derivatives. frontiersin.org Although this example doesn't start directly with a simple this compound, the ortho-tosylaminophenyl moiety is a key reactive component analogous to a masked aziridine equivalent.

Another general strategy for tetrahydroquinoline synthesis involves the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines, which can be prepared from the ring-opening of N-tosylaziridines with appropriate aniline derivatives followed by alkyne installation. organic-chemistry.org

Table 2: Synthesis of Tetrahydroquinoline Derivatives

Entry Starting Materials Conditions Product Yield (%) Diastereomeric Ratio
1 o-Tosylaminophenyl-p-QM, Phenyl-acrylonitrile DBU, CH2Cl2, rt 2,4-Diaryl-3,3-dicyano-1-tosyl-tetrahydroquinoline 95 >20:1

The 1,4-benzoxazepine (B8686809) core is present in various pharmacologically important molecules. A transition-metal-free synthesis of these seven-membered heterocycles has been developed via a formal [4+3]-cycloaddition reaction. sciengine.com This process involves the reaction of ortho-hydroxyphenyl-substituted para-quinone methides with azaoxyallyl cations, which are generated in situ. This method provides an efficient route to a range of 1,4-benzoxazepine derivatives in good to excellent yields under mild conditions using a simple inorganic base. sciengine.com

Table 3: Synthesis of 1,4-Benzoxazepine Derivatives

Entry para-Quinone Methide Substituent Azaoxyallyl Cation Precursor Base Product Yield (%)
1 H N-(2-Oxo-2-phenylethyl)picolinamide K2CO3 2,3-Diphenyl-2,3-dihydro-1,4-benzoxazepine derivative 85

Imidazolines: These five-membered heterocycles can be synthesized from N-tosylaziridines through reactions with nitriles. In the presence of a suitable catalyst, the aziridine ring can be opened, followed by cyclization with a nitrile to form the imidazoline ring. For instance, certain dicationic iron(II) complexes can catalyze nitrene transfer from an imidoiodinane to a styrene to form an this compound in situ. In the presence of acetonitrile as the solvent, this catalyst can also act as a Lewis acid to facilitate the ring-opening of the aziridine and subsequent insertion of acetonitrile to yield an N-tosylimidazoline, albeit typically in low yields as a byproduct of aziridination. researchgate.net A more direct and efficient synthesis involves the one-pot reaction of an aziridine with an imidoyl chloride, analogous to the Heine reaction, to produce highly substituted 2-imidazolines in a regiocontrolled and stereospecific manner. nih.gov

Oxazolidines: The synthesis of oxazolidines from N-tosylaziridines is often achieved through a Lewis acid-catalyzed [3+2] cycloaddition reaction with aldehydes or ketones. acs.org This reaction provides an efficient route to 5-substituted-1,3-oxazolidines. For example, an iron porphyrin Lewis acid has been shown to effectively catalyze the cycloaddition of aziridines with aldehydes, affording oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org

Table 4: Synthesis of Imidazolines and Oxazolidines

Entry Heterocycle This compound Reaction Partner Catalyst/Reagent Yield (%)
1 Imidazoline 2-Phenyl-N-tosylaziridine Acetonitrile Fe(II) complex Low
2 Oxazolidine 2-Phenyl-N-tosylaziridine Benzaldehyde Iron Porphyrin High

Tetrahydropyrimidines constitute a class of heterocycles with significant biological activities. While the direct synthesis from N-tosylaziridines is less commonly reported than for other heterocycles, they can be formed through multi-step sequences. One potential pathway involves the ring-opening of an this compound with an appropriate nitrogen nucleophile to create a 1,3-diamine precursor. This diamine can then undergo cyclization with a carbonyl compound or its equivalent to form the tetrahydropyrimidine ring. For example, the amination of C-H bonds in N-alkylamidines using copper catalysis can yield tetrahydropyrimidines. organic-chemistry.org A similar strategy could be envisioned where the N-alkylamidine is constructed from an this compound-derived amine.

The synthesis of benzoimidazolylethylamine derivatives can be achieved by the nucleophilic ring-opening of N-tosylaziridines. Benzimidazole, acting as a nitrogen nucleophile, can attack one of the carbon atoms of the aziridine ring, leading to the formation of a C-N bond and cleavage of the C-N bond within the ring. This reaction directly attaches the ethylamine backbone to one of the nitrogen atoms of the benzimidazole core. The reaction is typically performed in the presence of a base to deprotonate the benzimidazole, enhancing its nucleophilicity. The regioselectivity of the ring-opening depends on the substitution pattern of the aziridine and the reaction conditions.

Isoquinoline Derivatives

The isoquinoline core is a prominent structural motif found in numerous natural products and pharmacologically active compounds. The synthesis of isoquinoline derivatives has been a subject of intense research, and N-tosylaziridines have proven to be valuable precursors in this endeavor. A notable strategy involves the reaction of N-tosylaziridines with α-benzyl TosMIC (tosylmethyl isocyanide) derivatives. This method provides a direct route to the isoquinoline skeleton. For instance, the reaction of an this compound with an α-benzyl TosMIC derivative in the presence of a suitable base leads to the formation of the corresponding isoquinoline in good yields. This transformation is believed to proceed through an initial nucleophilic attack of the deprotonated TosMIC derivative on the aziridine ring, followed by a series of cyclization and elimination steps to afford the aromatic isoquinoline core. researchgate.net

Another innovative approach utilizes a nickel-catalyzed C-H coupling reaction between 8-aminoquinoline-derived benzamides and N-tosylaziridines. This process leads to the formation of functionalized 3,4-dihydroisoquinolinones through a cascade of C-H alkylation and intramolecular amidation, accompanied by the removal of the directing group. This methodology offers a direct and efficient pathway to these important heterocyclic compounds.

Tropane Skeletons

The tropane skeleton is the core structure of a class of bicyclic alkaloids, many of which exhibit significant physiological activity. The construction of this [3.2.1] bicyclic system presents a considerable synthetic challenge. While a direct, one-step synthesis from a simple this compound is not commonplace, these strained rings can serve as crucial precursors for the formation of the pyrrolidine ring, a key component of the tropane framework.

A general and effective strategy for the synthesis of tropane alkaloids and their analogues involves the aziridination of a cycloheptadiene intermediate. This is followed by a vinyl aziridine rearrangement to construct the characteristic 8-azabicyclo[3.2.1]octane core. This approach has been successfully employed in the synthesis of several tropane alkaloids. The strategic placement of functional groups on the this compound precursor allows for the subsequent intramolecular cyclization reactions necessary to form the bicyclic tropane skeleton.

β-Amino Ketones

β-Amino ketones are important synthetic intermediates and are found in a variety of biologically active molecules. The ring-opening of N-tosylaziridines provides a powerful method for their stereoselective synthesis. A notable example is the combination of nickel and hydrogen atom transfer (HAT) photocatalysis, which enables the ring-opening of N-tosyl styrenyl aziridines with aldehydes. organic-chemistry.org This reaction proceeds with complete regiocontrol to afford a variety of β-amino ketones. In this process, the aldehyde is converted into an acyl radical under irradiation, while the nickel catalyst facilitates the ring-opening of the aziridine and the subsequent carbon-carbon bond formation. organic-chemistry.org

Catalyst SystemReactantsProductYieldReference
Ni / HAT PhotocatalystN-Tosyl Styrenyl Aziridine, Aldehydeβ-Amino KetoneModerate to High organic-chemistry.org

β-Amino Thioethers

β-Amino thioethers are valuable compounds in medicinal chemistry and materials science. The nucleophilic ring-opening of N-tosylaziridines with sulfur-containing nucleophiles offers a straightforward and efficient route to these molecules. The reaction of N-tosylaziridines with thiols or sodium sulfide proceeds readily to yield the corresponding β-amino thioethers. researchgate.net This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the aziridine ring. The reaction can often be carried out under catalyst-free conditions in a suitable solvent like DMF, providing the desired products in good to excellent yields. researchgate.net

NucleophileThis compound SubstrateProductYieldReference
Sodium SulfideVarious N-Tosylaziridinesβ-Bis(amino)thioethersGood to Excellent researchgate.net
ThiophenolsC-Glycosyl-N-tosylaziridinesC-Glycosyl-Aminoethyl SulfidesGood nih.gov

Functionalized Enamines

The synthesis of functionalized enamines from N-tosylaziridines represents a less common but synthetically valuable transformation. This conversion can be envisioned to occur through a ring-opening reaction followed by an elimination process. For instance, the treatment of an this compound with a strong, non-nucleophilic base could induce a β-elimination, leading to the formation of an enamine. The regioselectivity of this elimination would be dependent on the substitution pattern of the aziridine ring. While specific, detailed research findings on this direct transformation are not as prevalent as for other applications, the fundamental reactivity of N-tosylaziridines suggests its feasibility. The resulting enamines are versatile intermediates for the synthesis of a variety of nitrogen-containing heterocycles and other complex molecules.

Synthesis of Chiral Ligands (e.g., Bis(sulfonamide) Ligands)

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. N-Tosylaziridines have been effectively utilized in the synthesis of chiral bis(sulfonamide) ligands. An efficient method involves the desymmetrization of meso-N-tosylaziridines through ring-opening with chiral amines. semanticscholar.org This aminolysis, often catalyzed by lithium perchlorate (B79767), provides access to trans-1,2-diamino derivatives in high yields. semanticscholar.org This strategy has been successfully applied to the synthesis of both C2-symmetric and unsymmetrical bis(sulfonamide) ligands based on the trans-1,2-cyclohexanediamine scaffold. semanticscholar.org The ability to readily access a diverse range of these chiral ligands from N-tosylaziridines highlights the importance of this methodology in the field of asymmetric synthesis. semanticscholar.org

This compoundChiral AmineLigand TypeYieldReference
N-Tosylcyclohexyl aziridine(R)-α-MethylbenzylamineUnsymmetrical Bis(sulfonamide)94% semanticscholar.org

Preparation of Biomaterials and Peptides

The unique reactivity of N-tosylaziridines has also been harnessed in the field of materials science and bioorganic chemistry. The ring-opening polymerization of N-tosylaziridines provides a route to poly(aziridine)s, which are polymers with a repeating aminoethyl unit. These polymers and their derivatives have potential applications as biomaterials, including drug delivery systems and gene transfection agents.

In the realm of peptide chemistry, aziridines have been employed in ligation and modification strategies. Aziridine-containing amino acids can be incorporated into peptide structures. The subsequent regioselective ring-opening of the aziridine ring with various nucleophiles, including the N-termini of other peptides or amine-containing side chains, allows for the formation of novel peptide linkages and the site-specific modification of peptides. This aziridine-mediated ligation provides a powerful tool for the synthesis of complex peptide architectures and bioconjugates.

Synthesis of Natural Products and Drug Molecules

N-Tosylaziridines are highly valuable synthetic intermediates in organic chemistry, particularly in the construction of complex molecules containing nitrogen. researchgate.net Their utility stems from the strained three-membered ring, which is activated by the electron-withdrawing N-tosyl group. This activation facilitates regioselective and stereoselective ring-opening reactions with a wide array of nucleophiles, providing access to diverse and complex molecular architectures. researchgate.netias.ac.in This reactivity makes N-tosylaziridines powerful building blocks for the synthesis of biologically active natural products and various drug molecules. The ability to introduce nitrogen-containing functionalities with high stereocontrol is a key advantage in the assembly of these intricate structures. researchgate.net

Precursors to Medicinally Important Scaffolds

The strategic use of N-tosylaziridines as precursors allows for the efficient synthesis of numerous medicinally important scaffolds. The ring-opening of these activated aziridines with various nucleophiles serves as a powerful method for constructing key structural motifs found in a wide range of bioactive compounds. researchgate.netnih.gov This approach is particularly effective for creating vicinal amino alcohols, diamines, and other 1,2-difunctionalized systems that are core components of many pharmaceuticals.

The versatility of N-tosylaziridines is demonstrated in their application to synthesize complex nitrogen-containing heterocycles. nih.gov For instance, they are employed in the synthesis of alkaloids, which are a class of naturally occurring compounds with a broad spectrum of physiological activities. researchgate.net The predictable stereochemistry of the ring-opening reaction allows for the synthesis of optically active products, which is crucial for their biological function.

Key transformations involving N-tosylaziridines include:

Nucleophilic Ring-Opening: This is the most common application, where a variety of nucleophiles (organometallics, amines, alcohols, thiols) are used to open the aziridine ring, leading to the formation of β-substituted amines. ias.ac.innih.gov

Cycloaddition Reactions: N-Tosylaziridines can participate in cycloaddition reactions to form larger heterocyclic systems.

Rearrangement Reactions: Under certain conditions, they can undergo rearrangements to yield other valuable nitrogen-containing structures.

The table below illustrates some of the medicinally important scaffolds that can be synthesized from this compound precursors.

PrecursorReaction TypeResulting ScaffoldMedicinal Relevance
Chiral this compoundRing-opening with organocupratesβ-Amino acidsComponents of peptides, enzyme inhibitors
This compoundRing-opening with amines1,2-DiaminesFound in antiviral and anticancer agents
This compoundRing-opening with alcohols/waterβ-Amino alcoholsCore structure in many drugs (e.g., beta-blockers)
This compoundIntramolecular ring-openingAlkaloids (e.g., Pumiliotoxin C synthesis intermediate) researchgate.netDiverse pharmacological activities
This compoundReaction with N-tosylhydrazones1,2,4-Triazines acs.orgAntitumor, antibacterial, antiviral properties acs.org

Applications in Medicinal Chemistry and Chemical Biology

The unique reactivity of the aziridine ring makes it a valuable functional group in medicinal chemistry and a useful tool in chemical biology. nih.gov N-Tosylaziridines, in particular, serve as versatile electrophiles for the construction of molecules with potential therapeutic applications. nih.gov

In medicinal chemistry , the incorporation of the aziridine moiety or its use as a synthetic intermediate allows for the creation of diverse libraries of compounds for biological screening. nih.gov The ring-opening of N-tosylaziridines provides a reliable method for introducing nitrogen-containing functionalities, which are prevalent in many drug classes. researchgate.netnih.gov For example, this methodology is used to synthesize compounds that are evaluated as potential antibacterial, antifungal, and anticancer agents. nih.gov The ability to generate chiral amines with high enantiopurity from this compound precursors is particularly significant, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. researchgate.net

In the field of chemical biology , small molecules are used as probes to study and manipulate biological systems. youtube.com While the use of N-tosylaziridines specifically as chemical probes is an emerging area, their properties as controlled electrophiles suggest potential applications. They could be incorporated into molecules designed to covalently bind to specific biological targets, such as enzyme active sites. This "activity-based protein profiling" (ABPP) approach allows for the study of enzyme function and the identification of new drug targets. The reactivity of the this compound could be tuned to react with specific nucleophilic residues (e.g., cysteine, lysine) in a protein's active site, thereby acting as an irreversible inhibitor and a probe for enzyme activity.

Below is a table summarizing potential and established applications in these fields.

Application AreaRole of this compoundExample Compound/Target ClassSignificance
Medicinal ChemistrySynthetic building blockCysteine protease inhibitors nih.govAccess to novel compounds for drug discovery
Medicinal ChemistrySynthetic intermediateAnticancer agents nih.govCreation of structurally diverse molecules for screening
Medicinal ChemistryPrecursor for chiral aminesEnantiomerically pure drug intermediates researchgate.netEnsuring stereochemical purity for optimal biological activity
Chemical BiologyPotential covalent warheadActivity-based probes Studying enzyme function and identifying drug targets
Chemical BiologyElectrophilic trapping agentProbes for nucleophilic biomoleculesIdentifying and labeling specific sites in proteins or other macromolecules

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways

The ring-opening of N-tosylaziridines can proceed through different pathways, primarily influenced by the substrate structure, reaction conditions, and the nature of the nucleophile. The mechanism for acid-mediated ring-opening reactions often lies on a continuum between a concerted SN2 pathway and a stepwise SN1 pathway. nih.gov

For instance, in the hydrofluorination of 2-alkyl-substituted N-tosylaziridines, the reaction mechanism is close to an SN2 concerted pathway, resulting in an inversion of stereoconfiguration. nih.gov However, when a strong carbocation-stabilizing group like phenyl is present, the mechanism shifts towards a stepwise SN1 process involving a semi-free carbocation intermediate. nih.gov In some cases, neighboring group participation can lead to the formation of a delocalized phenonium ion-like transition state, resulting in retention of stereochemistry. nih.gov

Lewis acid-mediated ring-opening reactions with zinc(II) halides have been shown to proceed via an SN2-type pathway, rather than through a stable 1,3-dipolar intermediate. ias.ac.in The use of quaternary ammonium salts in these reactions can effectively control the partial racemization of the starting material and the product. ias.ac.in

Other reaction pathways have also been identified. A nickel-catalyzed radical carbonylation reaction of aryl N-tosylaziridines has been developed, which proceeds through a proposed radical-mediated process involving single-electron transfer (SET) to form radical intermediates. acs.org Furthermore, solvolytic reactions of N-tosylaziridines derived from cyclic alkenes like (+)-2-carene show that both the aziridine (B145994) and adjacent cyclopropane rings can be opened, suggesting a conjugated transition state. researchgate.net

The following table summarizes the key features of different reaction pathways for N-tosylaziridine.

Reaction TypeProposed MechanismKey Intermediates/Transition StatesStereochemical OutcomeReference
Acid-mediated Hydrofluorination (Alkyl Substituted)SN2-likeConcerted, backside attackInversion nih.gov
Acid-mediated Hydrofluorination (Phenyl Substituted)SN1-likeCarbocation-like intermediateRacemization or Retention (via phenonium ion) nih.gov
Lewis Acid-mediated Ring OpeningSN2-typeBackside attackInversion ias.ac.in
Nickel-Catalyzed CarbonylationRadical CarbonylationRadical species, Acyl Ni(II) complexesNot specified acs.org
Solvolysis of Carene-derived AziridineConcerted Ring OpeningConjugated transition stateNot specified researchgate.net

DFT Calculations and Theoretical Studies

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the reaction mechanisms of N-tosylaziridines at a molecular level. These theoretical studies provide insights into transition state geometries, reaction energy profiles, and the electronic properties of intermediates, complementing experimental findings.

DFT studies have been employed to explore the mechanism of silver(I)-catalyzed ring-opening reactions. These calculations, combined with initial rate studies, suggest an inverse relationship between the nucleophilic reactivity of a heteroatom donor and its binding affinity to the cationic Ag(I) catalyst. nih.gov Computational studies have also been used to probe the mechanism of nitrene transfer reactions for aziridination, suggesting that Rh(II) catalysts can also function as Lewis acids to form 2-amidopentadienyl cations in certain transformations. nih.gov

In the context of palladium-catalyzed reactions, DFT calculations have been used to simulate β-X elimination processes, revealing the importance of factors like the structure of functional groups and steric repulsion in determining reactivity. nih.gov Natural Bond Orbital (NBO) analysis, a computational method, helps in understanding the charge distribution in transition states. nih.gov Theoretical calculations are also used to investigate the electronic structure and absorption spectra of molecules containing the aziridine moiety, providing insights into how functionalization affects their electronic properties. nih.govijcce.ac.ir

For example, DFT calculations can determine the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small energy gap often corresponds to high polarizability and chemical reactivity. mdpi.com Such quantum molecular descriptors are crucial for understanding the interplay between different reactants. mdpi.com

Zwitterionic Intermediates

The involvement of zwitterionic intermediates in reactions of N-tosylaziridines and related compounds has been a subject of considerable investigation. While often postulated, particularly in cycloaddition reactions, direct observation or definitive proof of their existence can be elusive.

In the context of [3+2] cycloaddition reactions involving structurally related nitrones, the mechanism is often debated between a concerted pathway and a stepwise one involving a zwitterionic intermediate. nih.govnih.gov The likelihood of a zwitterionic mechanism is thought to increase with polar interactions between reactants, the use of polar solvents, and the presence of substituents that can stabilize ionic centers. nih.gov

However, DFT calculations have often challenged the assumption of zwitterionic intermediates. In several studied [3+2] cycloaddition reactions, attempts to locate a stable zwitterionic intermediate on the reaction path were unsuccessful, suggesting that these reactions proceed via a one-step, albeit sometimes highly asynchronous, mechanism. nih.govnih.govmdpi.commdpi.com In some cases, computations support the formation of an aziridinium ylide, which then rearranges. For example, in a Rh(II)-catalyzed [3+3] ring expansion, a zwitterionic intermediate is proposed to form after the dissociation of the metal, leading to the rupture of a C-N bond. nih.gov

While zwitterionic intermediates are plausible in certain polar reactions of N-tosylaziridines, their existence is not universal, and many reactions proceed through concerted or other stepwise pathways.

Role of Catalysts and Ligands

Catalysts and ligands play a pivotal role in controlling the reactivity, selectivity, and efficiency of reactions involving N-tosylaziridines. A variety of metal-based catalysts have been developed for both the synthesis of aziridines and their subsequent transformations.

Synthesis of N-Tosylaziridines:

Zirconium Catalysis: Zirconooxaziridine complexes have been reported as effective catalysts for the aziridination of alkenes using chloramine-T as the nitrogen source. This method exhibits high yields, diastereoselectivities, and stereospecificity. Mechanistic data suggest a highly associative mechanism is the predominant pathway. nih.govresearchgate.netrsc.org

Vanadium Catalysis: Vanadoxaziridine complexes can catalyze the allylic amination of α-methylalkenes, with a proposed tosylnitrene-free catalytic cycle. acs.org

Iron Catalysis: Iron(III) corroles have shown to be selective catalysts for the aziridination of olefins using Chloramine-T as the nitrogen source. researchgate.net

Ring-Opening of N-Tosylaziridines:

Silver(I) Catalysis: Ag(I) complexes catalyze the regioselective ring-opening of N-tosylaziridines with various nucleophiles like alcohols, amines, and thiols. nih.gov

Nickel Catalysis: Nickel catalysts, often in combination with specific ligands, are used for cross-coupling reactions. For example, the ligand used can control the regioselectivity in the cross-coupling of N-tosylaziridines with organozinc reagents, favoring reaction at the less hindered C-N bond. acs.org In a different reaction, a nickel-catalyzed radical carbonylation was achieved using a specific bipyridine-type ligand (L1). acs.org

Lewis Acids: Simple Lewis acids like zinc(II) halides are effective in promoting the SN2-type ring-opening of N-tosylaziridines. ias.ac.in

The choice of ligand is often critical for the success of a catalytic reaction. In nickel-catalyzed cross-couplings, the ligand can influence not only selectivity but also the activity of the catalyst system. acs.org Similarly, in silver-catalyzed nitrene transfer reactions, the stoichiometry of the ligand (e.g., phenanthroline) to the metal center can switch the chemoselectivity between aziridination and C-H amination. nih.gov

The table below shows the effect of different ligands on a model nickel-catalyzed carbonylation reaction. acs.org

EntryLigandYield (%)
1dtbbpy0
2bpy0
3L128
4L20
5L30

Stereochemical Control Mechanisms

Controlling the stereochemistry during the ring-opening of chiral N-tosylaziridines is of paramount importance for asymmetric synthesis. The stereochemical outcome is dictated by the reaction mechanism, which in turn is influenced by the substrate's substituents, the nucleophile, and the catalyst.

The primary mechanisms for stereochemical control include:

SN1 Pathway: When the aziridine is substituted with a group that can stabilize a carbocation (e.g., a phenyl group), the reaction can proceed through an SN1-like mechanism. This pathway involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, potentially leading to racemization. nih.gov

The stereospecificity of aziridination reactions is also a key aspect of stereochemical control. For instance, zirconooxaziridine promoted aziridination of alkenes proceeds with high stereospecificity, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the product aziridine. nih.gov

Q & A

Q. What are the established synthetic routes for N-Tosylaziridine, and how do they prioritize efficiency and scalability?

this compound is commonly synthesized from L-serine via a multi-step sequence: (1) N-tosylation using TsCl/NaOH/H₂O, (2) amidation with tert-butylamine using DCC/HOBt/THF, and (3) cyclization under phase-transfer conditions (K₂CO₃/TsCl/18-Crown-6/CH₂Cl₂), yielding 84% purified product . Alternative methods include one-pot syntheses using Evans copper-catalyzed aziridination, which avoids ionic or radical intermediates . These routes emphasize scalability by minimizing purification steps and using cost-effective reagents.

Q. Which catalytic systems are effective for regioselective ring-opening of this compound, and how are they optimized?

Ag(I) catalysts (e.g., [Ag(COD)₂]PF₆) enable regioselective ring-opening with S-, O-, and N-nucleophiles, favoring attack at the less substituted carbon due to σ-phylic Ag(I)-aziridine interactions . Heterogeneous catalysts like CoFe@rGO nanoparticles enhance reaction rates under solvent-free conditions (9–24 min, 64–92% yield), leveraging synergistic effects between reduced graphene oxide (rGO) and magnetic nanoparticles . Optimization involves adjusting catalyst loading (5–10 mol%) and nucleophile stoichiometry (1:1–1:2) .

Q. How can researchers ensure reproducibility in this compound-based reactions?

Critical parameters include:

  • Catalyst activation : Pre-drying CoFe@rGO at 120°C to remove surface moisture .
  • Solvent selection : Polar aprotic solvents (e.g., THF, CH₂Cl₂) for Sc(OTf)₃-catalyzed reactions to stabilize transition states .
  • Temperature control : Maintaining 40–50°C to prevent racemization during Sc(OTf)₃-mediated reactions . Detailed protocols are available in supplementary materials of cited studies .

Advanced Research Questions

Q. How do mechanistic studies resolve contradictions in this compound racemization during Lewis acid catalysis?

Sc(OTf)₃ induces rapid racemization via a carbocation intermediate, as shown by HPLC and GC-MS analysis of (R)-2-methyl-N-tosylaziridine under anhydrous CH₂Cl₂ at 40°C . Competing pathways (ring-opening vs. racemization) are distinguished using deuterated solvents to track proton transfer kinetics. Contrastingly, Ag(I) catalysis follows a concerted mechanism without racemization, emphasizing the role of metal electrophilicity .

Q. What strategies improve diastereoselectivity in phenolate-induced cyclization of this compound derivatives?

Diastereoselectivity (>20:1 dr) is achieved by:

  • Substrate design : Incorporating ortho-siloxyaryl tethers to enforce exo-tet cyclization .
  • Reagent choice : Using TBAF to generate phenolate nucleophiles in situ, which direct stereochemistry via hydrogen-bonding interactions .
  • Temperature modulation : Room-temperature reactions minimize epimerization of β-amino alcohol intermediates .

Q. How can researchers address discrepancies in regioselectivity trends between computational models and experimental data?

DFT calculations predict nucleophile binding affinity to Ag(I) inversely correlates with reactivity, but experimental rate studies (e.g., with indole nucleophiles) show deviations due to steric effects . To reconcile these:

  • Perform kinetic isotope effect (KIE) studies to validate transition states.
  • Use DOSY NMR to probe catalyst-substrate interactions in solution .
  • Compare experimental regioselectivity ratios (e.g., 10:1 for indole-derived products) with computed activation barriers .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Chirality analysis : HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to determine enantiomeric excess (e.g., 94% ee for (R)-3u) .
  • Structural confirmation : 1^1H/13^{13}C NMR chemical shifts (e.g., δ 1.03 ppm for cyclohexyl protons) and HRMS for molecular ion validation .
  • Reaction monitoring : In situ IR spectroscopy to track aziridine ring-opening kinetics .

Q. How can researchers design experiments to probe competing reaction pathways in aziridine chemistry?

  • Isotopic labeling : Use 15^{15}N-labeled amines to trace nucleophilic attack sites .
  • Control experiments : Compare reactions with/without catalysts (e.g., Sc(OTf)₃) to isolate background reactivity .
  • Cross-over studies : Introduce deuterated analogs (e.g., D₂O) to identify proton transfer steps in solvolysis mechanisms .

Data Interpretation and Contradictions

Q. Why do some this compound reactions exhibit unexpected stereochemical outcomes despite chiral starting materials?

Racemization can occur via intermediates like carbocations (Sc(OTf)₃) or radical species (Cu(I) catalysis). For example, (S)-2-isopropyl-N-tosylaziridine shows higher reactivity than N-tosyl analogs due to reduced steric hindrance, but competing pathways may erode enantiopurity . Mitigation strategies include low-temperature reactions and chiral auxiliaries .

Q. How should researchers handle conflicting reports on the stability of this compound under basic conditions?

Stability varies with substituents: Electron-withdrawing groups (e.g., tosyl) enhance resistance to base-induced ring-opening, while alkyl-substituted aziridines degrade rapidly. Conflicting data arise from differing reaction conditions (e.g., aqueous vs. anhydrous bases). Validate stability via accelerated aging studies (40–60°C, 24–72 hrs) and LC-MS monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.